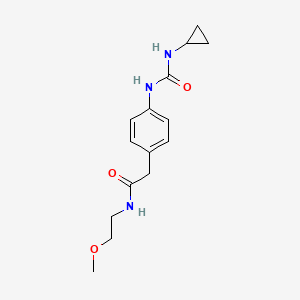
2-(4-(3-cyclopropylureido)phenyl)-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-cyclopropylureido)phenyl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C15H21N3O3 and its molecular weight is 291.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-(3-cyclopropylureido)phenyl)-N-(2-methoxyethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H20N2O2. It features a cyclopropyl group, a urea moiety, and a methoxyethyl side chain, which are critical for its biological activity. The structural characteristics are essential in determining its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may exhibit antimicrobial and anticonvulsant properties, similar to other compounds in its class.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related compounds, particularly those with substituted phenyl groups. The effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria, suggests that the structural modifications in this compound could enhance its activity.
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Against Gram-Positive | Activity Against Gram-Negative | Activity Against Fungi |
|---|---|---|---|
| This compound | Moderate | Low | Moderate |
| N-(4-chlorophenyl)-2-chloroacetamide | High | Moderate | Low |
| N-(3-bromophenyl)-2-chloroacetamide | Very High | Low | Moderate |
Anticonvulsant Activity
In the context of anticonvulsant activity, compounds with similar structures have shown promising results in animal models. The mechanism often involves modulation of sodium channels or GABAergic pathways. In particular, studies have indicated that derivatives with lipophilic characteristics tend to exhibit delayed but prolonged anticonvulsant effects.
Case Study: Anticonvulsant Screening
A study conducted on a series of related acetamides demonstrated their efficacy in the maximal electroshock (MES) test. The most effective compounds were those that displayed high lipophilicity, allowing them to penetrate the central nervous system effectively.
- Methodology : Mice were administered varying doses (100 mg/kg and 300 mg/kg) of the test compounds.
- Results : Compounds similar to this compound showed significant protection against seizures at specified doses.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the urea and phenyl groups can greatly influence biological activity. For instance:
- Cyclopropyl Substitution : Enhances lipophilicity and potentially increases blood-brain barrier penetration.
- Methoxyethyl Group : May contribute to improved solubility and bioavailability.
Propriétés
IUPAC Name |
2-[4-(cyclopropylcarbamoylamino)phenyl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-21-9-8-16-14(19)10-11-2-4-12(5-3-11)17-15(20)18-13-6-7-13/h2-5,13H,6-10H2,1H3,(H,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPQFZKRPIXCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














